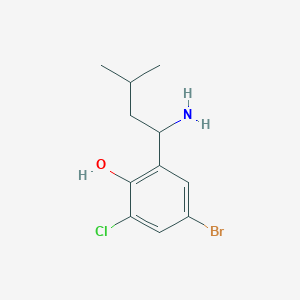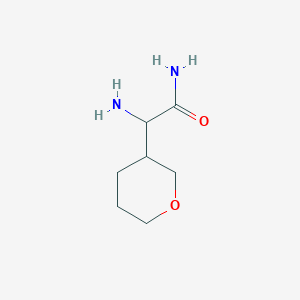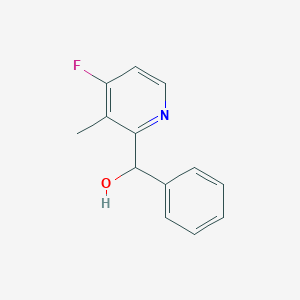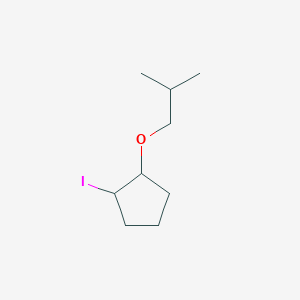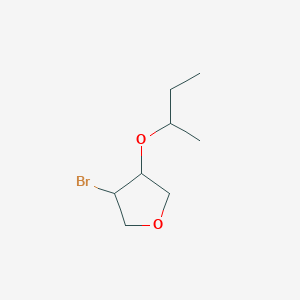
3-Bromo-4-(butan-2-yloxy)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-(butan-2-yloxy)oxolane is an organic compound with the molecular formula C₈H₁₅BrO₂ and a molecular weight of 223.11 g/mol . This compound is characterized by the presence of a bromine atom, an oxolane ring, and a butan-2-yloxy group. It is typically used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3-Bromo-4-(butan-2-yloxy)oxolane involves several steps. One common method starts with the reaction of 3-bromo-1,2-epoxypropane with butan-2-ol in the presence of a base, such as sodium hydroxide, to form the desired oxolane ring . The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-Bromo-4-(butan-2-yloxy)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form 4-(butan-2-yloxy)oxolane.
Oxidation Reactions: The oxolane ring can be oxidized to form corresponding lactones under specific conditions.
Reduction Reactions: The compound can be reduced to form 3-hydroxy-4-(butan-2-yloxy)oxolane using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the type of reaction and the conditions used.
Applications De Recherche Scientifique
3-Bromo-4-(butan-2-yloxy)oxolane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Bromo-4-(butan-2-yloxy)oxolane involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the oxolane ring can undergo ring-opening reactions under certain conditions . These interactions can affect various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
3-Bromo-4-(butan-2-yloxy)oxolane can be compared with similar compounds such as:
3-Bromo-4-(methoxy)oxolane: This compound has a methoxy group instead of a butan-2-yloxy group, which affects its reactivity and applications.
4-(Butan-2-yloxy)oxolane: This compound lacks the bromine atom, making it less reactive in substitution reactions.
The uniqueness of this compound lies in its combination of a bromine atom and a butan-2-yloxy group, which provides distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C8H15BrO2 |
|---|---|
Poids moléculaire |
223.11 g/mol |
Nom IUPAC |
3-bromo-4-butan-2-yloxyoxolane |
InChI |
InChI=1S/C8H15BrO2/c1-3-6(2)11-8-5-10-4-7(8)9/h6-8H,3-5H2,1-2H3 |
Clé InChI |
ZQQHGXIMJWUMSE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC1COCC1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Phenyl-1'-(pyridin-2-ylmethyl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13082470.png)

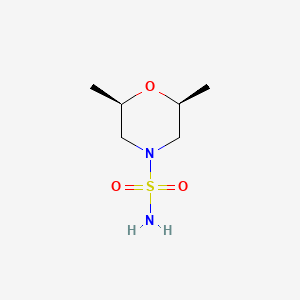

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B13082504.png)

